3-bromopropyl-N-methyl-N-phenylcarbamate
Description
3-Bromopropyl-N-methyl-N-phenylcarbamate is a carbamate derivative characterized by a bromopropyl chain linked to a carbamate group substituted with methyl and phenyl moieties. Its molecular formula is C₁₁H₁₃BrNO₂ (inferred from structural analogs in and ). This compound is of interest in organic synthesis and medicinal chemistry, particularly in the design of prodrugs or intermediates for bioactive molecules.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
3-bromopropyl N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H14BrNO2/c1-13(10-6-3-2-4-7-10)11(14)15-9-5-8-12/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
ZSFAWNZJSOYURE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-bromopropyl-N-methyl-N-phenylcarbamate and related compounds:
*Calculated based on analog data.
Key Observations:
Bromine vs. Other Halogens/Substituents: The bromine in 3-bromopropyl-N-methyl-N-phenylcarbamate and Benzyl(3-bromopropyl)carbamate enhances electrophilicity, making these compounds prone to nucleophilic substitution reactions. In contrast, 3-(ethoxycarbonylamino)propyl N-phenylcarbamate lacks a halogen but contains an ethoxy group, which may hydrolyze under acidic/basic conditions.
Carbamate vs. Amide : Unlike 3-bromo-N-methylbenzamide (an amide), carbamate analogs exhibit greater stability against enzymatic hydrolysis, making them more suitable for sustained-release drug formulations.
The acetyl group in 3-acetylphenyl ethyl(methyl)carbamate introduces electron-withdrawing effects, which could reduce nucleophilic reactivity compared to bromine-containing analogs.
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